2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 49704-71-4
VCID: VC5133797
InChI: InChI=1S/C8H7ClN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H
SMILES: C1=CC(=CC=C1C(C#N)N)Cl.Cl
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride

CAS No.: 49704-71-4

Cat. No.: VC5133797

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride - 49704-71-4

Specification

CAS No. 49704-71-4
Molecular Formula C8H8Cl2N2
Molecular Weight 203.07
IUPAC Name 2-amino-2-(4-chlorophenyl)acetonitrile;hydrochloride
Standard InChI InChI=1S/C8H7ClN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H
Standard InChI Key SVGCEBDJOXZLMJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C#N)N)Cl.Cl

Introduction

Synthetic Methodologies

Base Compound Synthesis

The parent compound, 2-amino-2-(4-chlorophenyl)acetonitrile, is synthesized via condensation reactions involving chlorobenzyl cyanide and nitroaromatic precursors. A one-pot method described in patent CN103172537A illustrates this approach :

Reaction Scheme:

4-Chloro-2-nitrotoluene+Chlorobenzyl cyanideNaOHIntermediateHydrazine hydrate2-Amino-2-(4-chlorophenyl)acetonitrile\text{4-Chloro-2-nitrotoluene} + \text{Chlorobenzyl cyanide} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{Hydrazine hydrate}} \text{2-Amino-2-(4-chlorophenyl)acetonitrile}

Key Steps:

  • Condensation: Conducted under basic conditions (50% NaOH) at 0–25°C.

  • Reduction: Hydrazine hydrate reduces nitro groups to amines at 60–80°C, with iron trichloride as a catalyst.

  • Workup: Acidification (acetic acid) and crystallization yield the final product.

Example Conditions:

ParameterExample 1Example 2
SolventMethanolEthanol
Temperature (Reduction)60–80°C60–80°C
Yield89.0%91.8%
Purity (HPLC)99.7%99.4%

Chemical Reactivity and Derivatives

The compound’s functional groups enable diverse transformations:

  • Nitrile reduction: Catalytic hydrogenation or LiAlH4_4 converts the nitrile to a primary amine (CH2NH2-\text{CH}_2\text{NH}_2) .

  • Amino group reactions: Acylation or alkylation modifies the amine, enabling peptide coupling or quaternary salt formation.

  • Aromatic substitution: The chlorophenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position.

Comparative Reactivity:

Reaction TypeReagents/ConditionsProduct
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}2-Amino-2-(4-chlorophenyl)ethylamine
OxidationKMnO4/H+\text{KMnO}_4/\text{H}^+Nitroso or nitro derivatives
Nucleophilic substitutionOH/Δ\text{OH}^-/\DeltaHydroxyphenyl derivatives

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is valuable for synthesizing bioactive molecules. For example:

  • Antimicrobial agents: Structural analogs exhibit activity against Gram-positive bacteria and fungi .

  • Kinase inhibitors: The nitrile group can coordinate with enzyme active sites, as seen in tyrosine kinase inhibitor prototypes.

Agrochemical Development

Chlorophenyl-containing compounds are prevalent in herbicides and pesticides. Functionalization of the amino group could yield novel agrochemicals with improved bioavailability.

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: The one-pot method requires optimization for large-scale production to reduce solvent waste.

  • Data gaps: Physical properties (e.g., melting point, solubility) of the hydrochloride salt remain uncharacterized in public datasets.

Recommended Research Priorities:

  • Crystallography studies: X-ray analysis to resolve the hydrochloride’s solid-state structure.

  • Biological profiling: Screen the hydrochloride for antimicrobial or anticancer activity.

  • Process optimization: Develop greener catalysts (e.g., enzymatic) for nitrile reductions.

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